Octriptyline

Description

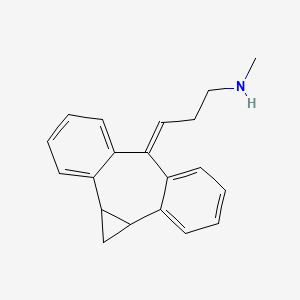

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H21N |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

N-methyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene)propan-1-amine |

InChI |

InChI=1S/C20H21N/c1-21-12-6-11-16-14-7-2-4-9-17(14)19-13-20(19)18-10-5-3-8-15(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3 |

InChI Key |

MILRTYCRJIRPKY-UHFFFAOYSA-N |

SMILES |

CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41 |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Octriptyline

Established Reaction Pathways for Octriptyline Synthesis

The synthesis of this compound and its analogs typically commences from a common precursor, 5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberenone (B194781). This tricyclic ketone provides the foundational framework upon which the characteristic side chain is installed.

While the synthesis of this compound itself is noted, specific established pathways detailing the use of cyclopropylated dibenzocycloheptene intermediates are not extensively documented in readily available chemical literature. The primary synthetic routes typically focus on modifications originating from the dibenzosuberenone core. The synthesis of the core itself can be achieved through methods like the dehydrogenation of its saturated analog, dibenzosuberone (B195587), or through the cyclization of 2-stilbenecarboxylic acid using polyphosphoric acid.

A cornerstone of this compound synthesis is the Grignard reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in attaching the requisite side chain to the tricyclic ketone core.

The process begins with the reaction of dibenzosuberenone with a specific Grignard reagent, typically (3-chloropropyl)magnesium chloride or a similar organomagnesium halide. The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic due to the polarized C-Mg bond, and it attacks the electrophilic carbonyl carbon of the dibenzosuberenone. This nucleophilic addition results in the formation of a tertiary alcohol intermediate.

Following the Grignard addition, the tertiary alcohol is subjected to a dehydration reaction, usually under acidic conditions (e.g., 85% sulfuric acid), to eliminate a molecule of water. This step creates an exocyclic double bond, yielding an intermediate alkene. The final step involves a nucleophilic displacement reaction where an amine, such as methylamine, displaces the chlorine atom on the side chain to furnish the final this compound structure.

Table 1: Key Reactions in Grignard-based Synthesis

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Reaction Type |

| 1 | Dibenzosuberenone | (3-chloropropyl)magnesium chloride | Tertiary Alcohol | Grignard Reaction (Nucleophilic Addition) |

| 2 | Tertiary Alcohol | Acid (e.g., H₂SO₄) | Alkene Intermediate | Dehydration (Elimination) |

| 3 | Alkene Intermediate | Methylamine | This compound | Nucleophilic Displacement |

Dissolving metal reductions are a class of reactions that employ an alkali metal, such as sodium or lithium, dissolved in a solvent like liquid ammonia. These reactions are potent methods for the reduction of specific functional groups, including aromatic rings and alkynes. In the synthesis of tricyclic compounds, this method offers a way to selectively modify the degree of saturation within the molecular structure.

For instance, if a synthetic precursor to this compound contained an alkyne in its side chain, a dissolving metal reduction could be used to reduce it to a trans-alkene. This reaction proceeds via the addition of solvated electrons from the metal to the alkyne, followed by protonation by the solvent. This method is complementary to catalytic hydrogenation using Lindlar's catalyst, which produces cis-alkenes. The ability to control the stereochemistry of the double bond is a critical tool for creating specific isomers of a target molecule. While not a primary step in the most common this compound synthesis from dibenzosuberenone, it represents a vital strategy for structural modifications in related analogs.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical consideration in the synthesis of pharmacologically active molecules, as different stereoisomers can exhibit varied biological effects. In the synthesis of this compound and its analogs, a key stereochemical challenge arises during the dehydration of the tertiary alcohol formed after the Grignard reaction.

The elimination of water can result in the formation of two different geometric isomers, (E) and (Z), with respect to the newly formed exocyclic double bond. The ratio of these isomers can be influenced by the reaction conditions. For example, prolonged stirring in sulfuric acid can favor the formation of the thermodynamically more stable isomer. Controlling the stereochemical outcome of this step is essential for producing a single, well-defined final compound. This focus on stereochemical purity is a hallmark of modern pharmaceutical synthesis.

Table 2: Stereoisomers in this compound Synthesis

| Reaction Step | Stereochemical Feature | Possible Isomers | Control Method |

| Dehydration of Tertiary Alcohol | Exocyclic Double Bond | (E)-isomer, (Z)-isomer | Reaction conditions (e.g., acid catalyst, reaction time) to favor the thermodynamically stable isomer. |

Role of Dissolving Metal Reductions in Structural Modification

Exploration of Alternative Synthetic Strategies for this compound Scaffolds

To enhance efficiency, selectivity, and sustainability, chemists continually explore novel synthetic methodologies. For complex molecules like this compound, chemo-enzymatic approaches represent a promising frontier.

Chemo-enzymatic synthesis integrates the precision of biological catalysts (enzymes) with the practicality of traditional chemical reactions. This strategy is particularly valuable for establishing specific stereochemistry, a common challenge in purely chemical methods. While specific chemo-enzymatic routes for this compound are not widely published, the principles have been successfully applied to the synthesis of other antidepressants, such as Fluoxetine and Duloxetine, suggesting their applicability.

A hypothetical chemo-enzymatic approach to an this compound precursor could involve the asymmetric reduction of a ketone or the kinetic resolution of a racemic alcohol. For example, a lipase (B570770) enzyme could be used to selectively acylate one enantiomer of a racemic alcohol intermediate, allowing the two enantiomers to be separated. This would provide access to an enantiomerically pure chiral building block, which could then be converted to the final target molecule through conventional chemical steps. The high regio- and stereoselectivity offered by enzymes can lead to more efficient syntheses of single-enantiomer drugs.

Development of Novel Catalytic Systems for this compound Analogue Preparation

The preparation of this compound analogues has been advanced by the development of novel catalytic systems, particularly those involving transition metals. These catalysts provide efficient pathways for constructing and functionalizing the core tricyclic structures and related frameworks, which are essential for generating diverse analogues.

Metal-catalyzed reactions are crucial for synthesizing key structural motifs found in tricyclic antidepressants (TCAs). For instance, palladium-catalyzed amination and cyclization reactions have been successfully employed to create functionalized analogues of related TCAs like imipramine (B1671792). In one approach, a palladium catalyst facilitates the key intramolecular amination/cyclization of an ester-functionalized dibromide, enabling the synthesis of 3,7-difunctionalised symmetric and unsymmetrical imipramine analogues.

Beyond palladium, other transition metals such as cobalt, nickel, and ruthenium have been investigated for their catalytic activity in synthesizing complex cyclic systems. Cobalt-porphyrin complexes, for example, have been used as metalloradical catalysts to construct unique dibenzocyclooctenes—an eight-membered ring system—showcasing the potential of base metal catalysis in forming large, functionalized rings. Furthermore, specific patents describe catalytic methods for the synthesis of the dibenzocycloheptane framework, a core component of many TCAs. Nickel-catalyzed C–H functionalization strategies are also emerging as powerful tools for creating nitrogen-containing heterocycles, a common feature in many bioactive molecules. These catalytic advancements offer versatile and efficient routes to the precursors and core scaffolds needed for preparing this compound analogues.

Chemical Derivatization and Analogue Generation

The generation of this compound analogues is primarily achieved through chemical derivatization, a process that modifies the structure of the parent compound to create new molecules with potentially different properties. These modifications are typically focused on two main areas: the tricyclic core and the amino group of the side chain. By systematically altering these regions, chemists can explore the structure-activity relationships of this class of compounds.

Functionalization of the Tricyclic Core

The dibenzo[a,e]cyclopropa[c]cycloheptene core of this compound offers several sites for chemical modification. The two benzene (B151609) rings and the central seven-membered ring can all be targeted for functionalization.

A common strategy for modifying the aromatic rings is electrophilic substitution. For example, bromination of the closely related dibenzosuberone skeleton can yield regioselective 3,7-dibromo and 1,7-dibromo derivatives. These halogenated intermediates can then be used in subsequent reactions, such as cross-coupling, to introduce a wide variety of other functional groups. Palladium-catalyzed reactions have been used to introduce methyl, hydroxymethyl, and ester groups onto the aromatic rings of the imipramine core, demonstrating a powerful method for creating diverse analogues.

| Transformation | Reagent(s) | Target Site | Resulting Analogue Type | Reference |

|---|---|---|---|---|

| Bromination | Bromine | Aromatic Rings (e.g., positions 3, 7) | Bromo-derivatives | |

| Epoxidation | m-CPBA | Central Ring Double Bond | Epoxidized core | |

| Amination | Aryl azide, Ruthenium catalyst | Central Ring Double Bond | Aziridine derivatives | |

| Methylation/Hydroxymethylation | Palladium catalyst, appropriate precursors | Aromatic Rings (e.g., positions 3, 7) | Methyl/Hydroxymethyl derivatives |

Modifications of the Side Chain Amino Group

The secondary amine (-NHCH3) in this compound's side chain is a key site for chemical modification, allowing for the synthesis of a wide range of analogues. The nucleophilicity of this nitrogen atom makes it amenable to reactions such as alkylation and acylation.

N-alkylation converts the secondary amine of this compound or its analogues into a tertiary amine. This is commonly achieved using alkylating reagents like dimethylformamide diethyl acetal, which can introduce an ethyl group onto the nitrogen. This modification changes the steric and electronic properties of the amine, which can significantly impact its biological interactions. Various alkyl halide carboxylic acids can also be used to introduce a functionalized alkyl chain.

N-acylation is another prevalent modification, which involves reacting the amine with an acyl chloride or acid anhydride (B1165640) to form an amide. For instance, reacting the secondary amine with 3-acetylthiopropionic acid results in an acylated derivative containing a thioester. This transformation neutralizes the basicity of the nitrogen and introduces a carbonyl group, drastically altering the side chain's characteristics. Conversely, N-dealkylation reactions, which convert tertiary amines back to secondary amines, are also a crucial tool in analogue synthesis.

| Modification Type | Starting Group | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|---|

| N-Alkylation | Secondary Amine (R-NH-CH₃) | Dimethylformamide diethyl acetal | Tertiary Amine (R-N(Et)-CH₃) | |

| N-Acylation | Secondary Amine (R-NH-CH₃) | Acetyl Chloride | Amide (R-N(C(O)CH₃)-CH₃) | |

| N-Alkylation with functionalized chain | Secondary Amine (R-NH-CH₃) | 3-Iodopropionic acid | N-alkylated carboxylic acid | |

| N-Demethylation/N-Acylation | Tertiary Amine (R-N(CH₃)₂) | Pd(OAc)₂ / Acetic Anhydride | N-acetyl secondary amine (R-NH-C(O)CH₃) |

Preclinical Pharmacological Investigations of Octriptyline

Elucidation of Molecular Mechanisms of Action

The primary molecular mechanism of octriptyline, characteristic of tricyclic antidepressants (TCAs), involves the modulation of monoamine neurotransmitter transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron, thereby terminating their signaling. By inhibiting these transporters, this compound increases the synaptic concentration and duration of action of key monoamines.

Monoamine transporters (MATs), including those for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), are the principal targets of this compound. These transporters are transmembrane proteins that utilize ion gradients to facilitate the reuptake of their respective neurotransmitters. this compound, like other TCAs, binds to these transporters, although with varying affinities, to block their reuptake function. This non-selective inhibition of monoamine reuptake is a hallmark of older generation antidepressants and contributes to their broad spectrum of activity. The interaction of drugs with these transporters can be complex, sometimes involving allosteric sites that modulate the transporter's function rather than directly blocking the substrate binding site.

This compound exhibits inhibitory activity at both the dopamine transporter (DAT) and the norepinephrine transporter (NET). Inhibition of NET leads to increased levels of norepinephrine in the synapse, a neurotransmitter heavily implicated in mood, attention, and arousal. Similarly, blockade of DAT results in elevated synaptic dopamine concentrations, which is associated with reward, motivation, and motor control. The dual inhibition of NET and DAT is a characteristic of some antidepressant and psychostimulant drugs. This mechanism is thought to contribute to the therapeutic effects in conditions marked by deficits in dopaminergic and noradrenergic signaling.

In addition to its effects on dopamine and norepinephrine, this compound also inhibits the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter that plays a critical role in regulating mood, anxiety, and sleep. By blocking SERT, this compound increases the availability of serotonin in the synaptic cleft, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs). However, unlike SSRIs which are highly selective for SERT, the action of this compound is part of a broader, non-selective profile of monoamine transporter inhibition.

Investigations into Dopamine and Norepinephrine Reuptake Inhibition

In Vitro Pharmacological Characterization

The pharmacological profile of this compound has been further defined through a series of in vitro assays designed to quantify its interaction with specific molecular targets and to observe its effects in cellular systems.

Receptor binding assays are crucial for determining the affinity of a compound for its molecular targets. For this compound, these assays would quantify its binding affinity (typically expressed as Ki, the inhibition constant) for the dopamine, norepinephrine, and serotonin transporters. Competitive binding assays, using radiolabeled ligands that are known to bind to these transporters, allow for the determination of the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Functional assays are then used to confirm that this binding translates into a functional effect, such as the inhibition of neurotransmitter uptake. These assays measure the ability of this compound to block the transport of radiolabeled or fluorescently tagged substrates (e.g., dopamine, norepinephrine, or serotonin) into cells engineered to express the respective transporters. The results of these assays provide a more complete picture of the compound's potency and efficacy at its targets.

Table 1: Illustrative In Vitro Binding Affinities (Ki, nM) of this compound for Monoamine Transporters

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

| Reference TCA | ~1,700 | ~3.7 | ~35 |

| Reference SSRI | ~5,000 | ~850 | ~1.2 |

Cell-based models are instrumental in understanding the downstream consequences of this compound's interaction with its targets. For instance, cell lines expressing monoamine transporters can be used to study the effects of this compound on signaling pathways that are modulated by extracellular monoamine concentrations. Following exposure to this compound, changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions, can be measured to assess the activation or inhibition of specific pathways. These models can also be used to investigate potential off-target effects and to provide insights into the cellular mechanisms underlying both therapeutic actions and potential side effects.

Enzymatic Assays for Metabolic Stability and Interactions

A crucial step in preclinical drug development is to determine the metabolic stability and potential for drug-drug interactions of a new chemical entity. These assessments are typically performed using in vitro systems that model human drug metabolism, primarily involving human liver microsomes (HLM) or hepatocytes.

Equally important are CYP inhibition assays, which evaluate the potential of a compound to interfere with the metabolism of other drugs. Inhibition of a specific CYP isoform can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity. Standard assays measure the half-maximal inhibitory concentration (IC50) of the compound against a panel of the most important human CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. For tricyclic antidepressants, metabolism is often mediated by CYP2D6, making inhibition studies for this isoform particularly critical. These assays utilize specific probe substrates for each enzyme and measure the formation of the metabolite via LC/MS-based methods.

Table 1: Representative Data from a CYP450 Inhibition Assay for a Tricyclic Compound

| CYP Isoform | Probe Substrate | IC50 (µM) | Potential for Interaction |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | Low |

| CYP2C9 | Diclofenac | 28.5 | Low-Moderate |

| CYP2C19 | S-Mephenytoin | 15.2 | Moderate |

| CYP2D6 | Dextromethorphan | 0.8 | High |

| CYP3A4 | Midazolam | 45.7 | Low |

In Vitro Models for Anti-Inflammatory Cytokine Modulation

Beyond their primary neurological effects, many compounds are screened for other activities, such as the modulation of inflammatory responses. In vitro models are essential for this initial screening. These assays typically involve challenging immune or epithelial cells with a pro-inflammatory stimulus and then measuring the ability of the test compound to alter the resulting production of inflammatory mediators known as cytokines.

A common model uses human peripheral blood mononuclear cells (PBMCs) or cultured cell lines like THP-1 macrophages or Caco-2 intestinal epithelial cells. The cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or specific cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β). Following stimulation, the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant is quantified using methods like ELISA. A reduction in pro-inflammatory cytokines or an increase in anti-inflammatory cytokines would indicate a potential therapeutic effect.

Table 2: Illustrative Results from an In Vitro Cytokine Release Assay

| Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | IL-10 Release (pg/mL) |

|---|---|---|---|

| Control (Unstimulated) | 15 | 25 | 20 |

| LPS-Stimulated | 1250 | 2100 | 150 |

| LPS + Test Compound (1 µM) | 980 | 1650 | 160 |

| LPS + Test Compound (10 µM) | 650 | 1100 | 220 |

In Vivo Preclinical Animal Model Studies

Animal Models for Neurobehavioral Research

For a compound developed as an antidepressant, evaluation in validated animal models of neurobehavioral disorders is fundamental. The most widely used screening tests for antidepressant efficacy are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that when rodents are placed in an inescapable, stressful situation, they will eventually adopt an immobile posture, a state interpreted as "behavioral despair."

In the FST, a rodent is placed in a cylinder of water from which it cannot escape. In the TST, a mouse is suspended by its tail. In both tests, the duration of immobility over a set period (typically 5-6 minutes) is measured. Clinically effective antidepressants from various classes, including TCAs, reliably reduce this duration of immobility. Furthermore, some models like the rat FST can help differentiate between drug classes; for instance, selective serotonin reuptake inhibitors (SSRIs) tend to increase swimming behavior, whereas norepinephrine reuptake inhibitors increase climbing behavior.

Table 3: Representative Data from the Tail Suspension Test in Mice

| Treatment Group | Immobility Time (seconds) | % Change from Vehicle |

|---|---|---|

| Vehicle (Saline) | 155 ± 12 | N/A |

| Test Compound (5 mg/kg) | 124 ± 10 | -20.0% |

| Test Compound (10 mg/kg) | 95 ± 9 | -38.7% |

| Test Compound (20 mg/kg) | 72 ± 8 | -53.5% |

Pharmacokinetic and Pharmacodynamic Characterization in Animal Species

Pharmacokinetic (PK) studies in animals are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Typically performed in rats or mice, these studies involve administering the compound through different routes (e.g., oral and intravenous) and then collecting blood samples at various time points. Analysis of the drug concentration in plasma over time using LC-MS/MS allows for the calculation of key PK parameters.

Common Pharmacokinetic Parameters:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the concentration-time curve, representing total drug exposure.

t½: Elimination half-life.

F%: Bioavailability, the fraction of an oral dose that reaches systemic circulation.

Pharmacodynamic (PD) studies are then used to link these exposure levels to a pharmacological effect. For an antidepressant, this could involve correlating plasma concentrations with the reduction in immobility time in the FST or TST, establishing a PK/PD relationship that helps predict effective dosing regimens.

Table 4: Example Pharmacokinetic Parameters of a Test Compound in Rats

| Parameter | Intravenous (IV) Route (2 mg/kg) | Oral (PO) Route (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 1250 | 450 |

| Tmax (h) | 0.08 | 1.5 |

| AUC (ng·h/mL) | 1800 | 3240 |

| t½ (h) | 2.8 | 3.1 |

| Bioavailability (F%) | N/A | 36% |

Investigations into Systemic Pharmacological Responses in Animal Models

Beyond the desired therapeutic effect, it is critical to investigate a compound's broader pharmacological actions on other physiological systems. For TCAs, cardiovascular effects are of particular interest. Animal models are used to assess responses such as changes in blood pressure, heart rate, and cardiac electrical conduction.

These studies are often conducted in anesthetized or conscious rats or mice equipped for continuous monitoring of cardiovascular parameters. A compound's mechanism of action can be further explored using knockout animals that lack specific receptors. For example, to test if a drug's pressor effect is mediated by a specific adrenoceptor, it can be administered to both wild-type mice and mice lacking that receptor. A lack of response in the knockout mice would confirm the receptor's involvement. Such studies are essential for identifying potential systemic liabilities.

Table 5: Hypothetical Blood Pressure Response in Wild-Type and Knockout Mice

| Mouse Strain | Receptor Status | Peak Change in Mean Arterial Pressure (mmHg) |

|---|---|---|

| Wild-Type | Normal | +18 ± 3 |

| α2A-KO | Alpha-2A Knockout | +17 ± 4 |

| α2B-KO | Alpha-2B Knockout | +1 ± 2 |

Evaluation of Novel Therapeutic Effects in Disease-Specific Animal Models

Promising compounds are often evaluated in additional disease models to explore novel or secondary therapeutic applications. Tricyclic antidepressants, for instance, are known to be effective for conditions other than depression, most notably neuropathic pain. Therefore, a compound like this compound would likely be tested in animal models of this condition.

A standard model is the chronic constriction injury (CCI) of the sciatic nerve in rats. This model mimics the symptoms of human neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus). Efficacy is assessed by measuring the paw withdrawal threshold to a mechanical stimulus, often using von Frey filaments. An effective analgesic will increase the force required to elicit a withdrawal response, indicating a reduction in pain sensitivity. Positive results in such a model could suggest a new therapeutic indication for the compound.

Table 6: Evaluation of a Test Compound in a Rat Model of Neuropathic Pain

| Treatment Group | Paw Withdrawal Threshold (grams) | % Reversal of Allodynia |

|---|---|---|

| Sham Operation | 15.0 ± 1.2 | N/A |

| CCI + Vehicle | 2.5 ± 0.5 | 0% |

| CCI + Test Compound (10 mg/kg) | 7.8 ± 0.9 | 42.4% |

| CCI + Test Compound (30 mg/kg) | 11.5 ± 1.1 | 72.0% |

Computational and in Silico Pharmaceutical Research on Octriptyline

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as octriptyline, interacts with its biological targets at a molecular level. These methods are crucial in drug discovery for understanding mechanisms of action and for the rational design of new, more effective therapeutic agents. For tricyclic antidepressants (TCAs) like this compound, the primary targets are the monoamine transporters, specifically the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).

Ligand-Protein Interaction Predictions with Biological Targets

The therapeutic effects of this compound are attributed to its ability to inhibit the reuptake of serotonin and norepinephrine by binding to SERT and NET. Although the precise crystal structures of human SERT and NET are challenging to obtain, homology models based on the bacterial leucine (B10760876) transporter (LeuT) have provided significant insights into the binding of TCAs.

Computational docking studies predict that this compound, like other TCAs, binds within the central S1 binding pocket of both SERT and NET. This binding site is located in the transmembrane domain, occluding the transporter pore and preventing the reuptake of neurotransmitters from the synaptic cleft.

Key amino acid residues within the S1 pocket are predicted to be crucial for the interaction with TCAs. In SERT, residues such as Tyr95 have been identified as important for the high-affinity binding of imipramine (B1671792), a closely related TCA. The interaction often involves a combination of hydrophobic interactions between the tricyclic ring system and non-polar residues, and a key ionic or hydrogen bond interaction between the protonated amine of the side chain and an acidic residue, such as an aspartate, within the binding site.

Simulations suggest that the selectivity of TCAs for NET over SERT, or vice versa, is determined by subtle differences in the amino acid composition of their respective binding pockets. For instance, mutating specific non-conserved residues between SERT and NET can alter their inhibitor selectivity. Docking scores, which estimate the binding free energy, help quantify the predicted affinity of this compound for its targets. While specific docking scores for this compound are not widely published, values for similar TCAs against transporter models typically range from -8 to -12 kcal/mol, indicating strong binding affinity.

Table 1: Predicted Interacting Residues and Binding Characteristics for Tricyclic Antidepressants in Monoamine Transporters

| Target Protein | Predicted Binding Site | Key Interacting Residue Types | Predicted Binding Affinity (ΔG) Range for TCAs |

|---|---|---|---|

| Serotonin Transporter (SERT) | Central S1 Pocket | Aromatic (e.g., Tyr95), Acidic (e.g., Asp98) | High (nM range) |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses a rotatable side chain, understanding its preferred conformations is essential. The bioactive conformation, the specific shape the molecule adopts when it binds to its target, may not be its lowest energy state in solution.

Energy minimization is a computational process used to find a molecule's three-dimensional arrangement that corresponds to a local or global minimum on its potential energy surface. This process is fundamental before performing docking simulations to ensure that the ligand structure is energetically plausible. Algorithms like steepest descent and conjugate gradient are commonly employed to optimize the geometry of the molecule.

For this compound, conformational analysis reveals that the alkylamine side chain can exist in various orientations relative to the rigid tricyclic dibenzocycloheptadiene ring system. The relative population of these conformers depends on their steric and electronic properties. The goal of these in silico analyses is to identify low-energy conformers that can fit sterically and electronically within the binding pockets of SERT and NET. The energy difference between various stable conformations (e.g., gauche vs. anti) is typically a few kcal/mol. This flexibility allows the molecule to adapt its shape to the specific binding site, a concept known as induced fit.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules and in guiding the synthesis of more potent and selective analogues.

Development of Predictive Models for Biological Activity

For TCAs and their analogues, QSAR models are developed to predict their inhibitory activity at SERT and NET. These models are built using a "training set" of molecules with known chemical structures and experimentally determined biological activities (e.g., Ki or IC50 values).

The process involves:

Data Set Compilation : Gathering a series of this compound analogues or other TCAs with measured affinities for SERT and NET.

Descriptor Calculation : For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and 3D structure (e.g., steric parameters).

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a selection of descriptors with the biological activity.

Validation : The predictive power of the model is rigorously tested using an external "test set" of molecules not used in the model's creation. Key statistical metrics for a robust QSAR model include a high squared correlation coefficient (r²) for the training set and a high predictive squared correlation coefficient (q²) for the test set.

While specific QSAR models exclusively for this compound analogues are not prominent in the literature, broader models for antidepressants have been successfully developed.

Identification of Key Molecular Descriptors for Pharmacological Effects

Through QSAR studies on antidepressants, several classes of molecular descriptors have been identified as critical for modulating the affinity and selectivity towards SERT and NET.

Electronic Descriptors : These describe the electronic properties of the molecule. The presence of electronegative atoms and the distribution of partial charges are important for the electrostatic interactions within the binding site. For instance, the charge on the side chain nitrogen is critical for the key interaction with an aspartate residue in the transporters.

Table 2: Key Molecular Descriptor Types in QSAR Models for Antidepressants

| Descriptor Class | Example Descriptors | Relevance to Pharmacological Effect |

|---|---|---|

| Steric / Topological | Molecular Weight, Wiener Index, Shape Indices | Defines the size and shape required to fit into the transporter binding pocket. |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and hydrogen bonding interactions with key residues. |

These models reveal that a balance of hydrophobicity, specific steric features, and a precise electronic profile is necessary for potent dual inhibition of SERT and NET.

Predictive Modeling for Biological Barrier Penetration

For a centrally-acting drug like this compound, the ability to cross the blood-brain barrier (BBB) is a prerequisite for its therapeutic effect. In silico models are widely used to predict the BBB permeability of drug candidates early in the discovery process, reducing the need for extensive experimental testing.

These predictive models are typically based on the physicochemical properties of the molecule. The most influential properties for passive diffusion across the BBB include:

Lipophilicity (LogP) : A moderate degree of lipophilicity is required. Very low LogP prevents partitioning into the lipid membranes of the barrier, while very high LogP can cause the molecule to be retained within the membrane.

Molecular Weight (MW) : Smaller molecules (typically < 500 Da) are more likely to cross the BBB.

Polar Surface Area (TPSA) : This descriptor quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen). A lower TPSA (generally < 90 Ų) is associated with better BBB penetration, as it reduces the number of hydrogen bonds that must be broken for the molecule to leave the aqueous environment and enter the lipid membrane.

Hydrogen Bond Donors and Acceptors : A low number of hydrogen bond donors and acceptors also favors BBB permeability.

This compound's properties are consistent with those of a CNS-active drug. In silico calculations can generate a predicted LogP (often denoted as cLogP) and TPSA, which can then be used in established models to estimate its brain penetration, often expressed as a LogBB value (logarithm of the brain/blood concentration ratio).

Table 3: Calculated Physicochemical Properties and Predicted BBB Penetration for this compound

| Property | Calculated Value* | Significance for BBB Penetration |

|---|---|---|

| Molecular Weight (MW) | ~275 g/mol | Favorable (within the typical < 500 Da range) |

| cLogP | 4.0 - 5.0 | Favorable (indicates sufficient lipophilicity) |

| Polar Surface Area (TPSA) | ~3-15 Ų | Highly Favorable (well below the typical < 90 Ų cutoff) |

| Hydrogen Bond Donors | 1 | Favorable (low number) |

| Hydrogen Bond Acceptors | 1 | Favorable (low number) |

| Predicted BBB Permeability | High | The combination of these properties strongly suggests efficient crossing of the BBB. |

*Note: These are estimated values from computational algorithms and may vary slightly between different software packages.

These predictive models, alongside in vitro methods like Caco-2 permeability assays (which model the intestinal barrier but provide insights into general membrane permeability), are vital components of modern computational pharmaceutical research, allowing for the efficient screening and design of CNS-targeted compounds like this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Serotonin |

| Norepinephrine |

| Imipramine |

| Leucine |

| Dopamine (B1211576) |

Computational Assessment of Blood-Brain Barrier Permeability

A critical hurdle for any CNS-active drug is its ability to cross the blood-brain barrier (BBB), a highly selective membrane that protects the brain. Predicting whether a molecule can permeate the BBB is a primary application of computational modeling in pharmaceutical research. These predictions can be qualitative (classifying a compound as a "penetrator" or "non-penetrator") or quantitative, estimating the degree of brain penetration.

Quantitative predictions often involve calculating the logarithm of the brain-to-plasma concentration ratio (logBB) or the permeability-surface area product (logPS). A logBB value greater than 0.3 generally indicates that a compound can readily cross the BBB, while a value less than -1.0 suggests it is largely excluded from the brain. Similarly, a logPS value above -2 is indicative of significant CNS penetration.

Machine learning models, such as decision trees and neural networks, are trained on large datasets of compounds with experimentally determined BBB permeability. These models use calculated molecular descriptors to make predictions. Key descriptors influencing BBB penetration include:

Lipophilicity (logP): A measure of how well a compound dissolves in fats and oils, which is critical for passing through lipid-rich cell membranes.

Polar Surface Area (PSA): The surface area of a molecule occupied by polar atoms (usually oxygen and nitrogen). Higher PSA is often associated with lower BBB permeability.

Molecular Weight (MW): Smaller molecules tend to cross the BBB more easily.

Hydrogen Bond Donors and Acceptors: A high number of these can impede passage across the BBB.

More advanced, physics-based computational methods can also predict brain exposure by calculating properties like the energy of solvation (E-sol). This approach can provide a robust prediction of the unbound brain-to-plasma partition coefficient (Kp,uu), a highly valued metric in CNS drug development. For this compound, these models would analyze its tricyclic structure and side chain to predict its ability to enter the CNS, a fundamental property for its therapeutic action.

| Descriptor | Description | Favorable for BBB Penetration |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound. | Higher values (typically 1-5) |

| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms in a molecule. | Lower values (e.g., < 90 Ų) |

| MW (Molecular Weight) | The mass of one mole of the substance. | Lower values (e.g., < 500 Da) |

| HBD (Hydrogen Bond Donors) | Number of hydrogen atoms attached to electronegative atoms. | Lower count (e.g., < 5) |

| HBA (Hydrogen Bond Acceptors) | Number of electronegative atoms (N, O). | Lower count (e.g., < 10) |

Substructure Importance Analysis using Machine Learning Explainers

While machine learning models can make accurate predictions, they are often considered "black boxes," meaning their internal decision-making processes are not obvious. Explainable Artificial Intelligence (XAI) techniques have been developed to interpret these models, providing crucial insights for medicinal chemists. Two prominent model-agnostic explainers are Local Interpretable Model-agnostic Explanations (LIME) and SHapley Additive exPlanations (SHAP).

LIME works by creating a simpler, interpretable model (like a linear model) around an individual prediction. It perturbs the input data (e.g., by removing or altering molecular fragments) and observes how the prediction changes, thereby identifying the key features that drove the original model's decision for that single instance.

SHAP is based on a game theory concept called Shapley values. It calculates the average marginal contribution of each feature (in this context, a molecular substructure) across all possible combinations of features. This provides a robust measure of each substructure's importance for a specific prediction and can be aggregated to understand the model's global behavior.

In the analysis of this compound, these explainers could be applied to a BBB permeability model to determine which parts of its molecular structure are most influential. For instance, an explainer might reveal that the lipophilic tricyclic core is the primary driver for high predicted BBB penetration, while the amine side chain has a smaller, yet still positive, contribution. This level of granular insight allows researchers to understand why a compound is predicted to be active and guides the rational design of new analogues.

| Feature | LIME (Local Interpretable Model-agnostic Explanations) | SHAP (SHapley Additive exPlanations) |

|---|---|---|

| Core Concept | Approximates the black-box model locally with an interpretable surrogate model. | Uses Shapley values from cooperative game theory to attribute a prediction to features. |

| Scope | Primarily provides local explanations for individual predictions. | Provides both local explanations and can be aggregated for global model understanding. |

| Strength | Fast and intuitive, easy to understand the explanation for a single instance. | Theoretically grounded, provides consistent and accurate feature attributions. |

| Limitation | Explanation can be unstable and is focused only on the local area around the prediction. | Can be computationally intensive, especially for non-tree-based models. |

Machine Learning Applications in this compound Analogue Discovery

Machine learning extends beyond predicting the properties of a single molecule to accelerating the discovery of new ones. The primary application in this area is the screening of vast chemical spaces to identify novel compounds with a desired profile.

High-Throughput Virtual Screening of Chemical Libraries

High-Throughput Virtual Screening (HTVS) is the computational equivalent of experimental high-throughput screening (HTS). Instead of physically testing millions of compounds, HTVS uses computer models to evaluate large digital chemical libraries, which can contain billions of molecules. This process can dramatically reduce the time and cost of identifying promising hit compounds.

The process typically involves:

Library Preparation: A large database of chemical structures (e.g., ZINC, ChEMBL) is prepared for screening.

Model Application: A predictive model, such as a QSAR or machine learning model trained on known active compounds, is used to score each molecule in the library.

Ranking and Selection: The molecules are ranked based on their predicted scores, and a top percentage is selected for further investigation.

To discover this compound analogues, a virtual screening campaign could use a model trained to identify compounds with similar tricyclic antidepressant characteristics. The screening would search for molecules that are structurally distinct from this compound but are predicted to have similar or improved activity, effectively exploring new chemical space for potential drug candidates.

Optimization of Molecular Filters for Desired Pharmacological Profiles

These molecular filters are rules or predictive models designed to remove compounds with undesirable characteristics. Common filters include:

Physicochemical Properties: Filtering based on properties like molecular weight, logP, and polar surface area to ensure drug-like characteristics (e.g., applying Lipinski's Rule of Five).

ADMET Prediction: Using in silico models to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. For example, compounds predicted to be substrates of efflux transporters like P-glycoprotein (P-gp), which pump drugs out of the brain, might be filtered out.

Undesirable Functionalities: Removing compounds containing structural motifs known to be toxic or metabolically unstable (e.g., PAINS - Pan-Assay Interference Compounds).

When searching for this compound analogues, these filters would be optimized to create a specific desired profile. For instance, the workflow might prioritize compounds with a high predicted BBB permeability score while simultaneously filtering out any that are predicted to have significant off-target activity or poor metabolic stability. This multi-parameter optimization ensures that the most promising candidates are advanced for synthesis and experimental testing.

| Filter Type | Purpose | Example Criteria for a CNS Drug |

|---|---|---|

| Drug-Likeness | To select for compounds with properties common in oral drugs. | Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) |

| BBB Permeability | To enrich for compounds that can enter the central nervous system. | Predicted logBB > 0.3; TPSA < 90 Ų |

| Metabolic Stability | To remove compounds likely to be rapidly metabolized. | Filter out compounds predicted to be major CYP450 enzyme substrates. |

| Toxicity/Safety | To eliminate molecules with known toxic substructures. | Remove compounds with structural alerts (e.g., nitro groups, Michael acceptors). |

| Efflux | To remove compounds likely to be ejected from the brain by transporters. | Filter out compounds predicted to be P-glycoprotein (P-gp) substrates. |

Exploration of Potential Preclinical Therapeutic Research Applications for Octriptyline

Investigations in Neurobehavioral Disorder Models (Preclinical)encore-expertisecentrum.nl

While octriptyline is structurally related to tricyclic antidepressants, publicly available, detailed preclinical studies assessing its specific efficacy in animal models of neurobehavioral disorders are not extensively documented. However, the established methodologies for testing compounds in these areas provide a framework for how this compound could be evaluated. Such research is essential for understanding the mechanistic basis of behavioral dysfunctions and developing improved treatments for mental illnesses.

Preclinical research into antidepressant activity commonly employs various animal models to induce and measure depressive-like states. These models are crucial for initial screening and understanding the neurobiological underpinnings of potential therapeutic agents.

Commonly used models include the Forced Swim Test (FST) and the Tail Suspension Test (TST), where the duration of immobility is measured as an indicator of behavioral despair. A reduction in immobility time following administration of a compound is considered a positive indicator of antidepressant-like effects. Another well-validated model is the chronic unpredictable mild stress (CUMS) paradigm, which exposes animals to a series of varied, mild stressors over an extended period to induce a state more closely resembling human depression, including symptoms like anhedonia (the loss of pleasure). Anhedonia in rodents is often assessed through a sucrose (B13894) preference test. Although specific data for this compound in these models is sparse in the literature, its structural similarity to other tricyclics suggests these would be the standard assays for its evaluation.

Impulse control disorders (ICDs) are complex neuropsychiatric conditions characterized by a failure to resist inappropriate urges or behaviors. Preclinical research in this area utilizes specific behavioral tasks to measure different facets of impulsivity, such as motor impulsivity (impulsive action) and cognitive impulsivity (impulsive choice).

Assessment in Animal Models of Depressive-Like States

Oncological Research and Mechanisms in Preclinical Modelsnih.gov

A significant area of preclinical investigation for this compound and related tricyclic compounds has been in the field of oncology. Research has explored their potential to enhance the efficacy of existing cancer therapies and to directly modulate cellular pathways involved in tumor growth. These investigations use a variety of preclinical cancer models, including cancer cell lines for in vitro assays and animal models like xenografts for in vivo studies.

Chemo-sensitization refers to the ability of one agent to make cancer cells more susceptible to the cytotoxic effects of another anti-cancer drug. Preclinical research has identified certain tricyclic compounds as potential chemo-sensitizers, particularly in the context of resistance to anti-EGFR (Epidermal Growth Factor Receptor) therapies. A patent application has noted that a drug combination including this compound demonstrated potent, synergistic anti-tumor effects in animal models of non-small cell lung cancer (NSCLC).

Research into the mechanism suggests that some tricyclic agents can restore sensitivity to anti-EGFR therapeutics in resistant cancer cell lines. For instance, studies on the related tricyclic compound chlorpromazine (B137089) demonstrated its ability to reduce the viability of various NSCLC cell lines. This type of preclinical data is crucial for identifying compounds that could be used in combination therapies to overcome drug resistance.

Table 1: Example of Preclinical Data for a Tricyclic Compound (Chlorpromazine) in NSCLC Cell Lines

Note: The table illustrates the type of data generated in chemo-sensitization studies using a related tricyclic compound, as reported in the source literature. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanistic studies have uncovered a novel signaling network involving the tumor suppressor genes Krüppel-like factor 6 (KLF6) and Forkhead box protein O1 (FOXO1) that may be modulated by tricyclic compounds like this compound. KLF6 is a tumor suppressor that is frequently inactivated in human cancers, and FOXO1 is a transcriptional regulator that can activate KLF6 gene expression. The PI3K-AKT signaling pathway, which is often overactive in cancer, can inactivate FOXO proteins, contributing to tumor progression.

Preclinical research has shown that inhibition of EGFR signaling can lead to an increase in the nuclear accumulation of FOXO1. This nuclear localization of FOXO1, in turn, restores the expression and activity of the KLF6 tumor suppressor gene. The surprising discovery was that certain tricyclic agents, including this compound, were identified as compounds that could potentially mimic this effect, increasing the nuclear accumulation of FOXO1 and thereby restoring the FOXO1/KLF6 tumor suppressor network. This mechanism provides a basis for how these compounds might restore sensitivity to anti-EGFR therapies in resistant tumors.

Table 2: Roles of Key Tumor Suppressor Genes in Preclinical Cancer Models

Study of Chemo-Sensitization in Cancer Cell Lines and Animal Models

Research into Other Potential Pharmacological Modulations (Preclinical)

Beyond neurobehavioral and oncological research, the potential pharmacological applications of this compound have been explored in other preclinical contexts. One patent filing identified this compound as a component in a potential anti-scarring drug combination, although it was noted to be in a research phase that had not yet entered formal preclinical studies. Additionally, "this compound Phosphate" has been listed in patents related to the development of prodrug compositions designed to enhance the delivery of active pharmaceutical ingredients. These instances highlight a broader interest in the chemical properties of this compound for various potential therapeutic innovations, though these areas remain in the early stages of discovery.

Table of Compounds Mentioned

Exploration of Effects in Ocular Tissue Models

Similarly, there is a notable absence of specific preclinical research on the effects of this compound in ocular tissue models. The field of ocular tissue engineering has made significant strides in developing sophisticated in vitro models, including 3D organoids and "eye-on-a-chip" systems, to study diseases and test therapeutic agents. These models offer advanced platforms for evaluating drug toxicity and efficacy. Despite the availability of these advanced models, dedicated studies investigating the interaction and therapeutic potential of this compound within these systems have not been identified in the public domain.

Due to the absence of specific research data, a data table on the detailed research findings for either anti-fibrotic or ocular applications of this compound cannot be generated at this time.

Q & A

Q. How to ensure ethical compliance in studies involving this compound’s long-term neurobehavioral effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.